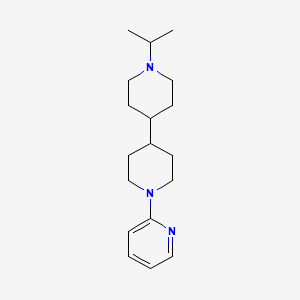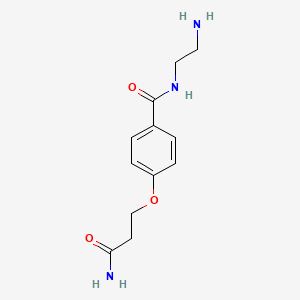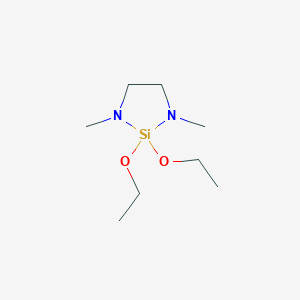![molecular formula C11H23NO2 B12614671 Methyl 2-[(propan-2-yl)amino]heptanoate CAS No. 919789-50-7](/img/structure/B12614671.png)
Methyl 2-[(propan-2-yl)amino]heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(propan-2-yl)amino]heptanoate: is an organic compound that belongs to the class of esters It is characterized by its unique structure, which includes a heptanoate backbone with a methyl ester group and an isopropylamino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(propan-2-yl)amino]heptanoate typically involves the esterification of heptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting methyl heptanoate is then reacted with isopropylamine under controlled conditions to introduce the isopropylamino group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of biocatalysts has also been explored to enhance the selectivity and efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-[(propan-2-yl)amino]heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Heptanoic acid or corresponding ketones.
Reduction: Methyl 2-[(propan-2-yl)amino]heptanol.
Substitution: Various substituted derivatives depending on the halogenating agent used.
Aplicaciones Científicas De Investigación
Methyl 2-[(propan-2-yl)amino]heptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mecanismo De Acción
The mechanism of action of Methyl 2-[(propan-2-yl)amino]heptanoate involves its interaction with molecular targets such as enzymes and receptors. The isopropylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis to release active metabolites that further interact with biological pathways .
Comparación Con Compuestos Similares
Aminomethyl propanol: An alkanolamine with similar structural features but different functional groups.
Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate: Another ester with an amino group and a different aromatic substituent.
Uniqueness: Methyl 2-[(propan-2-yl)amino]heptanoate is unique due to its specific combination of a heptanoate backbone, methyl ester group, and isopropylamino substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
919789-50-7 |
|---|---|
Fórmula molecular |
C11H23NO2 |
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
methyl 2-(propan-2-ylamino)heptanoate |
InChI |
InChI=1S/C11H23NO2/c1-5-6-7-8-10(11(13)14-4)12-9(2)3/h9-10,12H,5-8H2,1-4H3 |
Clave InChI |
WKRFEJVUVOOPHN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C(=O)OC)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole](/img/structure/B12614597.png)
![3-Chloro-N-[(2,4,6-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B12614599.png)
![3-[Butyl(dimethoxy)silyl]propan-1-amine](/img/structure/B12614617.png)
![7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-propyl-2H-1-benzopyran-2-one)](/img/structure/B12614623.png)
![4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde](/img/structure/B12614624.png)

![([1,1'-Biphenyl]-4,4'-diyl)bis[(piperazin-1-yl)methanone]](/img/structure/B12614632.png)

![3-[(E)-{[4-(Acetyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid](/img/structure/B12614651.png)
![6,8-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B12614653.png)



